molecular formula C17H12Cl2N4O B11990698 3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11990698
M. Wt: 359.2 g/mol
InChI Key: IFLWOUJIPMPBEO-KEBDBYFISA-N
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Description

3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenyl groups and pyrazole ring play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-(4-tert-butylphenyl)-4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12Cl2N4O/c18-13-7-3-1-5-11(13)10-20-23-17(24)16-9-15(21-22-16)12-6-2-4-8-14(12)19/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI Key

IFLWOUJIPMPBEO-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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